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Introduction

Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has
emerged as a critical target in the field of targeted protein degradation (TPD). Small molecules,
such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACS), can
hijack CRBN to induce the ubiquitination and subsequent proteasomal degradation of specific
neo-substrates.[1] Measuring the engagement of small molecules with CRBN in a cellular
context is a crucial step in the development of these novel therapeutics. This document
provides detailed application notes and protocols for key cellular assays designed to quantify
CRBN engagement, including NanoBRET, HiBiT, and in-cell ELISA technologies.

. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is
a proximity-based method that allows for the quantitative measurement of compound binding to
a target protein in living cells.[2] The assay relies on energy transfer from a NanoLuc®
luciferase-tagged protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to
the same protein.[2] Unlabeled compounds that bind to the target protein will compete with the
tracer, leading to a decrease in the BRET signal.
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Caption: NanoBRET assay principle for CRBN engagement.
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Caption: Experimental workflow for the NanoBRET CRBN Target Engagement Assay.
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Compound Assay Type Cell Line IC50 (pM) Reference(s)
Pomalidomide NanoBRET HEK293 0.3,0.40 [31[4]
RC-1 (PROTAC) NanoBRET HEK293 0.25 [3]
IRC-1 (PROTAC) NanoBRET HEK293 0.86 [3]
RNC-1
NanoBRET HEK293 1.69 [3]
(PROTAC)
RC-FLT3
NanoBRET HEK?293 0.20, 0.3 [4][5]
(PROTAC)
IRC-FLT3
NanoBRET HEK293 12,15 [4][5]
(PROTAC)
RNC-FLT3
NanoBRET HEK293 9.4,10.1 [4][5]
(PROTAC)
dBET1 Weaker than
NanoBRET HEK?293 _ [2]
(PROTAC) IMiDs
dBET6 Weaker than
NanoBRET HEK293 ) [2]
(PROTAC) IMiDs
] Stronger than
Iberdomide NanoBRET HEK293 [2]
PROTACs
. . Stronger than
Lenalidomide NanoBRET HEK293 [2]

PROTACs

Detailed Protocol: NanoBRET™ Target Engagement

Assay

Materials:

o HEK293 cells

e Opti-MEM™ | Reduced Serum Medium
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 FUGENE® HD Transfection Reagent

e NanoLuc®-CRBN fusion vector and DDB1 expression vector[6]

e NanoBRET™ fluorescent tracer for CRBN

e Test compounds (PROTACS, IMiDs)

e White, 96-well assay plates

e Luminometer capable of measuring BRET signals (e.g., GloMax® Discover)
Procedure:

e Cell Transfection:

o Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and a DDB1
expression vector using FUGENE® HD Transfection Reagent according to the
manufacturer's protocol. It is recommended to use the DDB1 expression vector alongside
the NanoLuc®-CRBN vector.[6]

o Incubate the cells for 24 hours post-transfection.
o Cell Plating:
o Harvest the transfected cells and resuspend them in Opti-MEM™.
o Plate the cells in a white, 96-well plate at a density of 2 x 10"4 cells per well in 100 pL.
e Compound and Tracer Addition:
o Prepare serial dilutions of the test compounds in Opti-MEM™.,
o Add the NanoBRET™ fluorescent tracer to each well at a final concentration of 0.5 uM.[3]
o Immediately add the test compounds to the wells.

e |ncubation:
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o Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

 Signal Detection:
o Add the NanoBRET™ Nano-Glo® Substrate to each well.

o Read the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer
equipped with the appropriate filters.[4]

e Data Analysis:
o Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

o Plot the BRET ratio against the log of the test compound concentration and fit the data to a
sigmoidal dose-response curve to determine the IC50 value.

Il. HiBiT-Based Protein Degradation Assay

The HiBIT technology is a powerful tool for quantifying protein abundance in live cells.[7] It
utilizes an 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of a target
protein using CRISPR/Cas9.[7] The HiBIT tag has a high affinity for its larger counterpart,
LgBIT, and their complementation reconstitutes a functional NanoLuc® luciferase, generating a
luminescent signal that is proportional to the amount of HiBiT-tagged protein.[7] While not a
direct measure of CRBN engagement, this assay is a critical downstream readout of the
functional consequence of CRBN engagement by degraders.

Signaling Pathway
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Caption: CRBN-mediated degradation of a HiBiT-tagged protein.

Experimental Workflow
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Caption: Experimental workflow for the HIiBiT Protein Degradation Assay.
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) Reference(s

Compound Target Cell Line DC50 (nM) Dmax (%) |
MZ1

BRD4 HEK293 ~30 pM (24h)  ~100 [8]
(PROTAC)
dBET6

BRD4 HEK?293 20-50 ~100 [8]
(PROTAC)
Degronimer

SMARCA?2 - 3 - [9]
156
CRBN

KRAS NCI-H358 30 - [10]
Degrader
VHL

KRAS NCI-H358 300 - [10]
Degrader

Detailed Protocol: HiBiT-Based Protein Degradation
Assay

Materials:

CRISPR/Cas9-engineered cell line with an endogenous HiBiT tag on the protein of interest

Cell culture medium and supplements

Degrader compounds

White, 96-well assay plates

Nano-Glo® HiBIT Lytic Detection System

Luminometer

Procedure:

o Cell Plating:
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o Culture the HiBIT knock-in cells to ~80% confluency.

o Harvest and plate the cells in a white, 96-well plate at a density appropriate for the cell
line.

Compound Treatment:

o Prepare serial dilutions of the degrader compounds in the cell culture medium.

o Add the compounds to the cells and incubate for the desired time course (e.g., 2, 4, 8, 16,
24 hours).

Lysis and Signal Detection:

o Prepare the Nano-Glo® HiBIT Lytic Reagent by mixing the LgBIT protein and substrate in
the provided lytic buffer.

o Add the reagent directly to the wells to lyse the cells and initiate the luminescent reaction.

Measurement:

o Incubate the plate for 10 minutes at room temperature to ensure complete lysis and signal
stabilization.

o Read the luminescence on a plate luminometer.

Data Analysis:
o Normalize the luminescence signal to a vehicle control (e.g., DMSO).

o Plot the normalized signal against the log of the degrader concentration to determine the
DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

lll. In-Cell ELISA for Competitive CRBN Engagement

An in-cell ELISA can be adapted to function as a competitive assay to measure the
engagement of unlabeled ligands with endogenous CRBN.[11][12] This method relies on a
known PROTAC that degrades a specific target protein. Test compounds that bind to CRBN will
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compete with the PROTAC for CRBN binding, thereby rescuing the target protein from

degradation. The level of the target protein is then quantified using a standard in-cell ELISA
protocol.

Experimental Workflow
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Caption: Workflow for a competitive in-cell ELISA to measure CRBN engagement.
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Target
Compound
Rescued

Cell Line

Observation

Reference(s)

Pomalidomide HDAC6

MM1S

Dose-dependent
rescue of
HDAC6

degradation

[11]

Lenalidomide HDAC6

MM1S

Dose-dependent
rescue of
HDACG6

degradation

[11]

Thalidomide HDAC6

MM1S

Weaker rescue
compared to
pomalidomide/le

nalidomide

[11]

CC-220 HDACG6

MM1S

Potent rescue of
HDACG6

degradation

[11]

CC-885 HDACG6

MM1S

Potent rescue of
HDACG6

degradation

[11]

Detailed Protocol: In-Cell ELISA

Materials:

Cells (e.g., MM1S)

Test compounds

96-well plates

Paraformaldehyde

A known PROTAC degrader for a specific target (e.g., an HDACG6 degrader)
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e Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
e Blocking buffer (e.g., PBS with 5% BSA)
e Primary antibody against the target protein (e.g., anti-HDACG)
o HRP-conjugated secondary antibody
e TMB substrate
e Stop solution (e.g., 1M H2S04)
» Plate reader
Procedure:
e Cell Plating and Treatment:
o Plate cells in a 96-well plate and allow them to adhere.
o Pre-treat the cells with serial dilutions of the test compound for 1 hour.[11]

o Add a fixed concentration of the known PROTAC degrader (e.g., 100 nM) and incubate for
an additional 5 hours.[11]

» Fixation and Permeabilization:

o Fix the cells with 4% paraformaldehyde for 15 minutes.

o Wash the cells with PBS.

o Permeabilize the cells with permeabilization buffer for 10 minutes.
» Blocking and Antibody Incubation:

o Block the cells with blocking buffer for 1 hour.

o Incubate the cells with the primary antibody against the target protein overnight at 4°C.
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o Wash the cells with PBS.

o Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detection:

Wash the cells with PBS.

[e]

o

Add the TMB substrate and incubate until a blue color develops.

[¢]

Add the stop solution to quench the reaction.

[¢]

Read the absorbance at 450 nm using a plate reader.
» Data Analysis:

o A higher absorbance value indicates a higher level of the target protein, signifying that the
test compound has competed with the PROTAC for CRBN binding and rescued the target
from degradation.

Conclusion

The cellular assays described in these application notes provide robust and quantitative
methods for measuring CRBN engagement by small molecules. The NanoBRET™ assay offers
a direct and sensitive measurement of compound binding in live cells. The HiBIT assay
provides a crucial functional readout of target degradation, a downstream consequence of
CRBN engagement. The in-cell ELISA presents a cost-effective, antibody-based alternative for
assessing competitive engagement. The choice of assay will depend on the specific research
guestion, available resources, and the stage of drug discovery. By employing these powerful
techniques, researchers can effectively characterize and optimize the next generation of
CRBN-modulating therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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